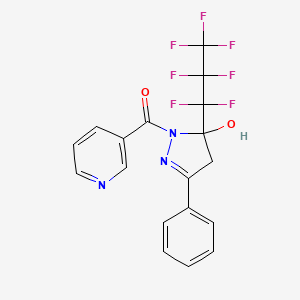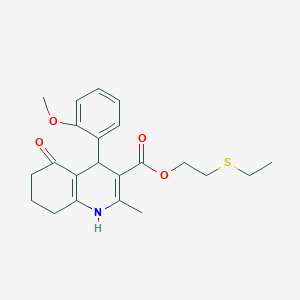
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, also known as CB-13, is a synthetic cannabinoid compound that has been developed for research purposes. It is a potent agonist of the cannabinoid receptor CB1, and has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide has been used in various scientific research applications, including studies of the endocannabinoid system, drug development, and neuropharmacology. It has been shown to have high affinity for the CB1 receptor, and can be used to investigate the effects of CB1 receptor activation on various physiological and biochemical processes.
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the CB1 receptor by N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide results in the inhibition of adenylate cyclase, which leads to a decrease in the production of cyclic AMP. This in turn leads to a variety of downstream effects, including the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide has been shown to have a variety of biochemical and physiological effects, including analgesia, hypothermia, and hypolocomotion. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide in lab experiments is its high affinity for the CB1 receptor, which allows for precise and specific activation of the receptor. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is relatively stable and can be stored for long periods of time. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is its potential for off-target effects, as it may also interact with other receptors and signaling pathways.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide. One area of interest is the development of more selective CB1 receptor agonists, which could have potential therapeutic applications. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, as well as its potential as a treatment for various diseases and conditions. Finally, more research is needed to understand the potential risks and side effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, particularly in the context of long-term use.
Conclusion:
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is a synthetic cannabinoid compound that has been developed for research purposes. It has a high affinity for the CB1 receptor and has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide in lab experiments, there are several promising future directions for research on this compound. By continuing to study N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, we may gain a better understanding of the endocannabinoid system and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 2-phenoxybutyric acid in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-15(24-12-8-6-5-7-9-12)18(21)20-14-11-16(22-2)13(19)10-17(14)23-3/h5-11,15H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJRFYXXMVLQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-[4-(dimethylamino)-2-methoxy-5-nitrobenzoyl]oxime hydrochloride](/img/structure/B5027922.png)

![(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5027929.png)
![2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5027949.png)

![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027963.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isobutylglycinamide](/img/structure/B5027968.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5027971.png)
![[1-(1-adamantyl)ethyl]dimethylamine hydrochloride](/img/structure/B5027980.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5027983.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5027993.png)
![2-[(4-bromobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5027999.png)
![5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028019.png)